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molecular formula C8H6ClN3O2 B1445817 Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate CAS No. 1339891-76-7

Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate

Cat. No. B1445817
M. Wt: 211.6 g/mol
InChI Key: GANPLICYVCXNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962596B2

Procedure details

Methyl 5-hydroxyimidazo[1,2-c]pyrimidine-7-carboxylate (4.0 g, 21 mmol) and N,N-diethylaniline (6.6 mL, 41 mmol) were suspended in POCl3 (80 mL, 870 mmol) and heated at 50° C. for 30 minutes. The reaction mixture remained heterogeneous, so the temperature was raised to 100° C. After 30 minutes, LCMS analysis showed mostly the title compound, along with 5,7-dichloroimidazo[1,2-c]pyrimidine (which was presumably formed from 7-chloroimidazo[1,2-c]pyrimidin-5-ol carried through from the previous step). The reaction mixture was cooled to ambient temperature and concentrated down to remove the POCl3. The residue was cooled in an ice bath and quenched carefully with water. Solid K2CO3 was added to neutralize the solution to pH 7, which was then extracted with DCM. The combined organic layers were filtered through a Biotage phase separator cartridge and washed with DCM. The filtrate was concentrated down to a thick dark greenish brown residue. While sitting overnight, a precipitate formed. The resultant solid was triturated in DCM and Et2O to give afford methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate (6.4 g, 21 mmol, 100% yield) as a brick-red solid. The solid was 70% pure, but could not be purified at this stage due to its insolubility. The crude material was used directly in the next step. MS (apci) m/z=212.2 (M+H).
Name
Methyl 5-hydroxyimidazo[1,2-c]pyrimidine-7-carboxylate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]2[CH:8]=[CH:9][N:10]=[C:6]2[CH:5]=[C:4]([C:11]([O:13][CH3:14])=[O:12])[N:3]=1.C(N(CC)C1C=CC=CC=1)C.O=P(Cl)(Cl)[Cl:28]>>[Cl:28][C:2]1[N:7]2[CH:8]=[CH:9][N:10]=[C:6]2[CH:5]=[C:4]([C:11]([O:13][CH3:14])=[O:12])[N:3]=1

Inputs

Step One
Name
Methyl 5-hydroxyimidazo[1,2-c]pyrimidine-7-carboxylate
Quantity
4 g
Type
reactant
Smiles
OC1=NC(=CC=2N1C=CN2)C(=O)OC
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
so the temperature was raised to 100° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=CC=2N1C=CN2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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